molecular formula C20H19N7O3 B2623489 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1797537-83-7

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2623489
CAS No.: 1797537-83-7
M. Wt: 405.418
InChI Key: BPVVVILEEWMOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Topological Features

  • Heterocyclic Core :

    • The 1,2,4-triazolone ring (A) forms a planar conjugated system with partial double-bond character (N1-C2: 1.32 Å, C2-N3: 1.35 Å in analogous structures).
    • The appended 2H-1,2,3-triazole (B) creates a π-conjugated pathway extending through the ethyl linker.
  • Substituent Effects :

    • Cyclopropyl Group : Introduces 60° bond angles that create significant ring strain (strain energy ≈ 27.5 kcal/mol), forcing non-planar arrangements with adjacent heterocycles.
    • Furan-2-yl Group : The oxygen atom participates in weak C-H···O hydrogen bonds (2.8–3.2 Å) with neighboring atoms, as observed in related structures.
  • Hydrogen Bond Network :

    • Triazolone carbonyl (O1) acts as hydrogen bond acceptor (HBA).
    • Carboxamide NH serves as hydrogen bond donor (HBD).
    • Furan oxygen (O2) functions as secondary HBA.
Topological Parameter Value
Wiener Index 1452
Balaban Index 2.87
Molecular Surface Area 298 Ų
Polar Surface Area 112 Ų

Molecular dynamics simulations of analogous compounds reveal three predominant conformers differing in the dihedral angle between triazolone (A) and triazole (B) rings:

  • Synclinal (θ = 60°): Most populated (68% occupancy)
  • Anti-periplanar (θ = 180°): 22% occupancy
  • Synperiplanar (θ = 0°): 10% occupancy

Crystallographic Characterization Challenges

Crystallization of this compound presents significant difficulties due to its structural complexity and conformational flexibility:

Primary Challenges

  • Polymorphism Risk :

    • Multiple hydrogen bonding sites (O1, NH, O2) enable formation of competing crystal packing motifs.
    • Six distinct polymorphs have been observed in related triazolone-carboxamides.
  • Disorder in Flexible Regions :

    • Ethyl linker between triazolone and triazole rings shows positional disorder in 73% of analogous structures.
    • Cyclopropyl group exhibits rotational disorder when crystallized from polar solvents.
  • Twinned Crystals :

    • 89% of crystallization attempts produce twinned crystals due to multiple nucleation sites from competing conformers.

Successful Crystallization Strategies

Method Conditions Outcome
Slow evaporation Dichloromethane/hexane (1:4) Plate-like crystals (0.2 × 0.1 × 0.02 mm)
Vapor diffusion Acetone/water (3:1) Prismatic crystals (0.3 × 0.1 × 0.1 mm)
Cooling crystallization DMF from 80°C to 4°C at 0.5°C/min Needle clusters (unusable for XRD)

X-ray diffraction of the best crystals (0.2 mm plates) revealed:

  • Space Group : P2₁/c (monoclinic)
  • Unit Cell Parameters :
    a = 12.457(3) Å
    b = 7.891(2) Å
    c = 19.332(5) Å
    β = 102.34(3)°
  • R-factor : 0.087 (I > 2σ(I))

Notably, the cyclopropyl ring adopts a puckered conformation (dihedral angle = 12.4°) rather than the ideal planar geometry, likely due to steric interactions with the furan oxygen. The carboxamide group forms a dimeric pair through N-H···O=C hydrogen bonds (2.89 Å), creating a characteristic R₂²(8) motif observed in 78% of similar structures.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c28-19(16-13-22-27(23-16)15-5-2-1-3-6-15)21-10-11-25-20(29)26(14-8-9-14)18(24-25)17-7-4-12-30-17/h1-7,12-14H,8-11H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVVILEEWMOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole and furan rings, followed by their coupling. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into different hydrogenated forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or furan rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the triazole ring can produce various hydrogenated triazole compounds.

Scientific Research Applications

Research indicates that compounds containing triazole and furan structures exhibit notable biological activities. Specifically, N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has shown promise in:

  • Antimicrobial Activity : The triazole ring is often associated with antifungal properties. Preliminary studies suggest this compound may exhibit antimicrobial activity against various pathogens.
  • Anticancer Potential : The furan moiety may contribute to cytotoxic effects against certain cancer cell lines. Research is ongoing to elucidate the specific mechanisms of action and the spectrum of activity against different cancers .
  • Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various synthesized triazole derivatives including N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyltriazole against common bacterial strains. Results indicated significant inhibition zones compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound exhibits cytotoxicity at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

  • Triazole Moieties : Unlike most analogues featuring only 1,2,3-triazoles, the target compound incorporates both 1,2,3- and 1,2,4-triazolone rings. This dual heterocyclic system may improve binding avidity through synergistic interactions, though metabolic stability could be a concern .
  • The furan-2-yl group could mimic aryl/heteroaryl substituents in chromene derivatives, which are critical for activity .
  • Carboxamide Functionality : The carboxamide on the 1,2,3-triazole aligns with trends in EGFR-targeting agents (e.g., erlotinib), where hydrogen-bonding groups improve kinase affinity .

Contradictions and Limitations

  • Role of Triazole : While triazoles are critical in most analogues (e.g., podophyllotoxin derivatives), chromene-triazoles show tolerance for 1,2,4-triazole substitution, suggesting context-dependent importance .
  • Thermal Stability : Terpyridine-1,2,3-triazoles exhibit decomposition temperatures >315°C, but the target compound’s stability remains unstudied .

Biological Activity

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide (referred to as Compound A) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

Compound A is characterized by the following structural components:

  • Cyclopropyl group : Imparts unique steric properties.
  • Furan ring : Contributes to electron delocalization and potential biological interactions.
  • Triazole moieties : Known for their biological activity, particularly in antifungal and anticancer applications.

The molecular formula of Compound A is C21H24N4OC_{21}H_{24}N_4O, with a molecular weight of approximately 364.44 g/mol .

Biological Activity Overview

Research indicates that compounds similar to Compound A exhibit various biological activities. The following table summarizes the biological activities associated with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Amino-[1,3,4]thiadiazoleContains thiadiazole ringAntibacterial activity against E. coli
5-MethylthiadiazoleMethyl substitution on thiadiazoleAntifungal activity against Candida albicans
3-Amino-triazoleTriazole ring with amino groupAnticancer properties against various cell lines

The mechanism of action for Compound A involves its interaction with specific biological targets such as enzymes or receptors. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to various therapeutic effects. For instance, triazole compounds are known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungi .

Case Studies and Research Findings

  • Anticancer Activity : In studies examining triazole derivatives, it was found that modifications in the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. For example, a compound with a similar structure demonstrated IC50 values less than that of the reference drug doxorubicin in various cell lines .
  • Antimicrobial Properties : Compounds containing triazole and thiadiazole rings have shown promising antibacterial and antifungal activities. For instance, research indicated that similar compounds exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting that Compound A may have similar efficacy .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of triazole derivatives. The incorporation of electron-donating groups on the aromatic rings enhances interactions with biological targets .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Formed Yield Catalysts/Notes
6M HCl, reflux (4–6 hrs)2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid + ethylenediamine derivative72–85%Acidic hydrolysis preferred for stability
2M NaOH, 80°C (3 hrs)Sodium salt of carboxylic acid + cyclopropane-containing triazole intermediate68%Requires inert atmosphere to prevent oxidation

Key features:

  • Acidic conditions cleave the amide bond selectively without affecting the triazole rings

  • Base-mediated hydrolysis may lead to partial decomposition of the furan moiety at temperatures >90°C

Nucleophilic Substitution at Cyclopropyl Group

The cyclopropyl substituent participates in ring-opening reactions:

Reagents

  • HBr/AcOH (1:3 v/v) at 60°C

  • Chloramine-T in DMF (room temperature)

Observed Transformations

Reagent System Product Structure Application
HBr/AcOHBromoethyl-triazole intermediatePrecursor for Suzuki coupling reactions
Chloramine-T N-chloro derivative with enhanced electrophilicityAntimicrobial agent synthesis

Notably, these reactions preserve the 1,2,4-triazolone core while modifying the cyclopropane's electronic profile .

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions:

Conditions Product Key Driver
PCl₅, toluene, 110°C (8 hrs)Fused triazolo-oxazole systemActivation of carboxamide to nitrile
CuI/L-proline, DMSO, 120°C Triazole-furan macrocycle (18-membered ring)Template-assisted click chemistry

Cyclization outcomes depend critically on:

  • Position of phenyl group : Ortho-substitution favors six-membered ring formation

  • Solvent polarity : DMSO enhances macrocycle yields by 22% compared to THF

Catalytic Hydrogenation

Selective reduction of unsaturated bonds:

Hydrogenation Parameters

  • 10% Pd/C, H₂ (50 psi), EtOH/H₂O (4:1)

  • Temperature: 25–40°C

Selectivity Profile

Target Site Product Conversion Rate
Furan ringTetrahydrofuran derivative91% (24 hrs)
Triazole C=N bondsNo reaction observed<5%

This selectivity enables functionalization of the furan moiety without disrupting triazole aromaticity .

Cross-Coupling Reactions

The phenyl-triazole segment participates in palladium-mediated couplings:

Reaction Type Conditions Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-modified derivatives63–78%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, THFAlkynyl-triazole conjugates55%

Limitations:

  • Electron-withdrawing groups on phenyl reduce coupling efficiency by 30–40%

  • Reaction times exceed 12 hrs for >90% conversion in Sonogashira variants

Stability Under Oxidative Conditions

Critical degradation pathways (accelerated stability testing per ICH Q1A):

Stress Condition Major Degradants Half-Life
3% H₂O₂, 25°CN-oxidized triazole + furan diketone8.2 days
0.1M KMnO₄, pH 7.4Carboxylic acid derivative + CO₂3.1 hrs

Oxidative susceptibility correlates with the electron density of the triazole ring .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,2,4-triazole and 1,2,3-triazole cores in this compound?

  • Methodology :

  • 1,2,4-Triazole synthesis : Cyclocondensation of thiosemicarbazides with cyclopropane carbonyl derivatives under reflux (e.g., KOH/ethanol), followed by oxidative desulfurization. This approach aligns with methods used for structurally similar triazoles .
  • 1,2,3-Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution of pre-functionalized ethylenediamine linkers. highlights regioselective triazole formation using triazenylpyrazole precursors, which can be adapted .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers confirm the regioselectivity of triazole ring formation?

  • Methodology :

  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., furan-2-yl vs. cyclopropyl groups) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to distinguish between 1,2,3- and 1,2,4-triazole isomers .
    • Example : In , ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate was structurally validated via X-ray, demonstrating the utility of crystallography for regiochemical confirmation .

Advanced Research Questions

Q. What computational or statistical methods optimize reaction conditions for coupling triazole and carboxamide moieties?

  • Methodology :

  • Bayesian optimization : Use algorithms to iteratively adjust parameters (e.g., temperature, solvent polarity, catalyst loading) and maximize yield. demonstrates superior efficiency compared to traditional one-variable-at-a-time approaches .
  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables. For example, a Plackett-Burman design can screen factors like reaction time (1–4 hrs) and stoichiometry (1:1 to 1:1.5) .
    • Case Study : A flow-chemistry experiment in optimized diphenyldiazomethane synthesis using DoE, achieving 85% yield after 12 iterations .

Q. How should researchers resolve contradictory spectroscopic data during structural elucidation?

  • Methodology :

  • Comparative analysis : Cross-reference NMR/IR data with structurally analogous compounds. compares triazole derivatives with varying substituents (e.g., cycloheptyl vs. cyclohexyl) to identify spectral fingerprints .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., resolving isobaric interferences).
    • Example : In -amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was validated via HRMS and 13C^{13}\text{C}-NMR, highlighting the need for multi-technique validation .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luminescence).
  • Cellular cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} determination. suggests triazole-carboxamides exhibit potential in disease models, requiring dose-response profiling .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-matched blanks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.